Benzyl oxazolidine-3-carboxylate
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Overview
Description
Benzyl oxazolidine-3-carboxylate is a heterocyclic compound featuring a five-membered ring structure with one nitrogen and one oxygen atom. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. This compound is used in various fields, including pharmaceuticals, industrial applications, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl oxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring. Another method includes the use of amino alcohols and carboxylic acids as starting materials, which undergo cyclization to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-yielding and scalable processes. For example, the reaction of benzylamine with glyoxylic acid can be optimized for large-scale production by controlling reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted benzyl oxazolidine derivatives .
Scientific Research Applications
Benzyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of benzyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Benzyl oxazolidine-3-carboxylate can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and biological activities.
Oxazolines: Similar in structure but with different chemical properties and applications.
Thiazolidines: These compounds contain sulfur instead of oxygen in the ring and have distinct biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties that make it suitable for various applications.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
benzyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c13-11(12-6-7-14-9-12)15-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
HPMJIQUVFVIADF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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